molecular formula C12H13BrO3 B1177597 Omp-alpha protein CAS No. 149024-69-1

Omp-alpha protein

Cat. No.: B1177597
CAS No.: 149024-69-1
Attention: For research use only. Not for human or veterinary use.
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Description

The Omp-alpha protein is a recombinant outer membrane protein (OMP) purified for research applications. Outer membrane proteins are essential components of the outer membrane of Gram-negative bacteria, functioning as porins that facilitate the selective transport of molecules, and are key virulence factors in bacterial pathogenesis . This product is supplied as a highly pure preparation suitable for a variety of research applications, including immunoassay development (e.g., ELISA, Western Blot), antibody production, and functional studies of bacterial membrane protein biogenesis . OMPs are also the subject of advanced research in protein folding, as they are assembled into the membrane by the β-barrel assembly machinery (BAM complex) . Furthermore, the study of OMPs is a critical area in microbiology due to their role in host-pathogen interactions and their potential as targets for diagnostic and vaccine development . This product is intended for research purposes by qualified laboratory personnel. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

149024-69-1

Molecular Formula

C12H13BrO3

Synonyms

Omp-alpha protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Proteins

Structural Similarities and Divergences

Table 1: Structural Comparison of Omp-alpha with Homologous Proteins
Protein Organism Coiled-Coil Periodicity Functional Role Key Structural Features
Omp-alpha Thermotoga maritima 3.58 residues Periplasmic spacer Tripartite domain organization
M protein Staphylococcus spp. 3.58 residues Virulence factor, immune evasion Extended α-helical fibrils
Beta-giardin Giardia lamblia 3.58 residues Cytoskeletal stability Paracrystalline array formation

Key Observations :

  • Shared Periodicity : Omp-alpha, M protein, and beta-giardin exhibit a 3.58-residue periodicity, suggesting a subclass of fibrous proteins with atypical coiled-coil packing .
  • Domain Organization : Unlike M protein and beta-giardin, Omp-alpha features a distinct tripartite architecture with specialized membrane-anchoring domains .

Functional and Stability Comparisons

Conformational Stability
  • Omp-alpha : Stability is maintained under extreme thermal conditions (Thermotoga maritima thrives at 80°C), likely due to its coiled-coil rigidity .
  • M Protein : Prone to aggregation under oxidative stress due to exposed hydrophobic regions, limiting its structural resilience .
  • Beta-giardin : Exhibits pH-dependent stability, forming paracrystalline arrays in acidic environments (e.g., host gut) .
Functional Roles
  • M Protein : Mediates host cell adhesion and immune evasion through charge-based interactions .
  • Beta-giardin : Stabilizes the cytoskeletal disc complex in Giardia, critical for pathogen motility .

Methodological Approaches for Comparative Analysis

  • Empirical Phase Diagrams (EPDs) : Used to map conformational stability under stress (e.g., temperature, pH), revealing differences in Omp-alpha’s thermal resilience compared to beta-giardin’s pH sensitivity .
  • Comparative Signature Diagrams (CSDs) : Highlight structural divergence in coiled-coil regions, such as Omp-alpha’s unique periodicity .
  • Homology Modeling : Predicts structural conservation in low-sequence-similarity proteins (e.g., Omp-alpha vs. M protein), validated by electron microscopy .

Research Findings and Implications

Structural Conservation vs. Sequence Divergence : Despite low sequence identity (<20%), Omp-alpha shares structural motifs (e.g., coiled-coil periodicity) with M protein and beta-giardin, underscoring evolutionary conservation of functional geometry .

Stability Mechanisms : Omp-alpha’s thermal stability contrasts with beta-giardin’s pH adaptability, reflecting niche-specific evolutionary pressures .

Biotechnological Applications: Omp-alpha’s robust coiled-coil structure has inspired synthetic protein scaffolds for nanotechnology, leveraging its thermal resilience .

Preparation Methods

Cell Culture and Membrane Fractionation

Omp-alpha is natively expressed in Thermotoga maritima, a thermophilic eubacterium grown under anaerobic conditions at optimal temperatures of 80°C. Cultivation typically occurs in complex media supplemented with yeast extract and elemental sulfur to support hyperthermophilic metabolism. Following growth, cells are harvested via centrifugation (10,000 × g, 20 minutes) and subjected to lysis using a French press or sonication under denaturing or native conditions.

The outer membrane fraction is isolated through differential centrifugation. Initial low-speed centrifugation (5,000 × g) removes unbroken cells, followed by ultracentrifugation (100,000 × g, 1 hour) to pellet membrane fragments. To enrich outer membrane proteins, the pellet is treated with sodium lauroyl sarcosinate (sarkosyl), which solubilizes inner membrane proteins while leaving outer membrane components intact.

Purification Strategies for Omp-alpha

Detergent-Based Solubilization and Chromatography

Omp-alpha’s integration into the outer membrane necessitates detergent-mediated solubilization. Studies employ 2% (w/v) N-lauryl sarcosine or octyl-β-D-glucopyranoside to extract the protein. Subsequent purification leverages ion-exchange chromatography due to Omp-alpha’s calculated pI of 4.54. For example, anion-exchange columns (e.g., DEAE-Sepharose) equilibrated with Tris-HCl (pH 7.5) and NaCl gradients (0–1 M) effectively resolve Omp-alpha from contaminating proteins.

Biochemical and Structural Characterization

Electrophoretic and Spectroscopic Analysis

SDS-PAGE confirms Omp-alpha’s homogeneity, revealing a monomeric subunit of ~43 kDa under denaturing conditions and a dimeric form (~86 kDa) in native gels. Western blotting with anti-Omp-alpha antibodies validates specificity, while circular dichroism (CD) spectroscopy characterizes secondary structures, highlighting the dominant α-helical content (65–70%) consistent with its coiled-coil domain.

Electron Microscopy and Scanning Transmission EM

Negative staining electron microscopy visualizes Omp-alpha as rod-shaped spacers spanning ~45 nm, correlating with the periplasmic distance between inner and outer membranes. Scanning transmission electron microscopy (STEM) mass measurements reveal a tetrameric configuration (172 kDa) under non-denaturing conditions, suggesting dynamic oligomerization dependent on environmental factors.

Structural Insights from Sequence and Modeling

Tripartite Domain Organization

The omp alpha gene encodes a 380-residue protein with three domains:

  • N-terminal globular domain (residues 1–64) : Binds peptidoglycan via homology to cell wall-anchored proteins.

  • Central coiled-coil domain (residues 65–364) : Exhibits a 3.58-residue periodicity, distinct from canonical 3.5-periodic coiled coils, as predicted by COILS algorithm.

  • C-terminal transmembrane anchor (residues 365–380) : Integrates into the outer membrane via β-barrel structure.

Computational Modeling of Oligomerization

Molecular dynamics simulations reconcile discrepancies between dimeric and tetrameric observations. The coiled-coil domain’s atypical periodicity permits both two- and four-stranded configurations, with tetramerization stabilized by hydrophobic interactions at elevated temperatures.

Challenges and Optimizations in Omp-alpha Preparation

Stability Under Thermal and Chemical Stress

As a thermophilic protein, Omp-alpha retains structural integrity at 80°C but requires reducing agents (e.g., DTT) to prevent disulfide bond formation during purification. Prolonged exposure to detergents like SDS induces irreversible denaturation, necessitating mild non-ionic detergents (e.g., Triton X-100) for solubilization.

Yield and Purity Considerations

Typical yields from 10 L cultures of T. maritima range from 2–5 mg of purified Omp-alpha. Contamination by lipopolysaccharides (LPS) is mitigated by polymyxin B affinity columns or repeated ultracentrifugation .

Q & A

Q. Table 1: Key Databases for Omp-alpha Research

DatabaseApplicationExample Use CaseReference
UniProtSequence retrieval, annotationHomology modeling of Omp-alpha
PDBStructural dataCryo-EM structure comparison
STRINGProtein interaction networksEfflux pump partnerships

Q. Table 2: Common Technical Challenges & Solutions

ChallengeSolutionValidation Criteria
Low protein yieldOptimize codon usage for expression hostsSDS-PAGE purity, endotoxin levels
Epitope masking by PTMsUse deglycosylation enzymes pre-ELISAAntibody binding efficiency

Critical Considerations for Experimental Design

  • Negative Controls : Include knockout strains or siRNA-treated cells to confirm Omp-alpha-specific effects .
  • Data Validation : Replicate findings across ≥3 biological replicates and use orthogonal methods (e.g., Western blot + ELISA) .

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